N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal core, which is a bicyclic structure containing an oxygen atom, and a nitrobenzamide moiety, which is known for its biological activity.
Mechanism of Action
Target of Action
The primary targets of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
The exact mode of action of N-({1,4-dioxaspiro[4
Biochemical Pathways
The biochemical pathways affected by N-({1,4-dioxaspiro[4
Pharmacokinetics
The pharmacokinetic properties of N-({1,4-dioxaspiro[4 . Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined.
Result of Action
The molecular and cellular effects of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide’s action are currently unknown . As research progresses, we can expect to learn more about the compound’s effects on cellular processes and its potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide These factors may include pH, temperature, presence of other chemicals, and the specific biological environment in which the compound is active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide typically involves the formation of the spiroketal core followed by the introduction of the nitrobenzamide group. One common method for synthesizing spiroketals involves the condensation of lactones with diols in the presence of acid catalysts. For example, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield spiroketal structures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide: Known for its versatility in scientific research and applications in drug discovery.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide: Used in various chemical processes and material synthesis.
(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)trimethylsilane: Utilized in organic synthesis and as a reagent in chemical reactions.
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide stands out due to its unique combination of a spiroketal core and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(12-5-1-2-6-13(12)17(19)20)16-9-11-10-21-15(22-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGELDRBDNOLOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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